molecular formula C8H4F3N3O B8774947 6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one

6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one

Cat. No. B8774947
M. Wt: 215.13 g/mol
InChI Key: JJEASCNBMFUTKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07985861B2

Procedure details

6.8 g (0.0332 mol, 1 eq) of 3-amino-6-trifluoromethyl-pyridine-2-carboxylic acid amide in 170 ml of triethylorthoformate under nitrogen was heated at 145° C. for 8 h. Excess triethylorthoformate was removed under reduced pressure and the solid product obtained was washed with pet-ether and dried under vacuum to get 6.8 g (95.37%) of white solid. 1H NMR (CDCl3, 400 MHz): 8.11 (1H, d), 8.35 (1H, d), 12.28 (1H, bs). MS 216 (M+H)+.
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Yield
95.37%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:12]([NH2:14])=[O:13])=[N:4][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:7]=1.[CH2:15](OC(OCC)OCC)C>>[F:10][C:8]([F:11])([F:9])[C:5]1[CH:6]=[CH:7][C:2]2[N:1]=[CH:15][NH:14][C:12](=[O:13])[C:3]=2[N:4]=1

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
NC=1C(=NC(=CC1)C(F)(F)F)C(=O)N
Name
Quantity
170 mL
Type
reactant
Smiles
C(C)OC(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess triethylorthoformate was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the solid product obtained
WASH
Type
WASH
Details
was washed with pet-ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=CC=2N=CNC(C2N1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: PERCENTYIELD 95.37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.